molecular formula C20H20FN3O3S2 B2721301 1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide CAS No. 923504-75-0

1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2721301
CAS No.: 923504-75-0
M. Wt: 433.52
InChI Key: DNAASOWAVATUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. It features a core structure that is closely related to a class of compounds known as potent dual inhibitors of key enzymatic pathways involved in the regulation of pain and inflammation . Main Applications and Research Value: The primary research application of this compound is in the exploration of novel, non-opioid strategies for managing chronic pain and inflammatory conditions. Its high research value stems from its structural similarity to published dual inhibitors that simultaneously target Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) . FAAH is an enzyme that degrades endocannabinoids, such as anandamide, which are intrinsic signaling molecules with analgesic and anti-inflammatory properties. sEH, conversely, degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). The concurrent inhibition of both enzymes has been shown in studies to produce a synergistic effect, resulting in significant antinociception in rodent models of inflammatory pain, potentially offering a superior therapeutic effect with fewer side effects compared to single-target ligands . Mechanism of Action: While specific binding assays for this exact molecule are not publicly documented, research on its structural analogs provides strong mechanistic insight. These related compounds are designed to bind within the catalytic sites of both FAAH and sEH. The benzothiazole moiety is a critical hydrophobic element for interaction with the FAAH active site, while the fluorophenyl sulfonamide group contributes to potent inhibition of sEH. This bifunctional action allows the compound to elevate levels of both endogenous endocannabinoids and EETs, thereby amplifying the body's natural anti-inflammatory and pain-resolving systems . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-13-22-18-12-16(4-7-19(18)28-13)23-20(25)14-8-10-24(11-9-14)29(26,27)17-5-2-15(21)3-6-17/h2-7,12,14H,8-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAASOWAVATUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide is a synthetic compound with potential pharmacological applications. Its unique molecular structure, which includes a piperidine ring and a sulfonyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide is C20H20FN3O3S2C_{20}H_{20}FN_3O_3S_2, with a molecular weight of approximately 433.5 g/mol. The compound features several functional groups that contribute to its biological activity, including:

Functional Group Description
Sulfonyl groupEnhances binding affinity to target proteins
Piperidine ringAssociated with various pharmacological effects
Fluorophenyl moietyIncreases lipophilicity and improves bioavailability
Benzo[d]thiazol moietyMay participate in enzyme inhibition and other pathways

The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly Aldehyde Dehydrogenase (ALDH3A1). This enzyme plays a crucial role in aldehyde metabolism, and its inhibition can lead to the accumulation of toxic aldehydes in cells, which may have therapeutic implications in various diseases.

Target Enzyme: ALDH3A1

  • Function : Involved in detoxifying aldehydes produced during metabolism.
  • Inhibition Effects : Increased levels of reactive aldehydes can induce apoptosis in cancer cells, suggesting a potential use in oncology.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives demonstrate notable activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for effective derivatives ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The inhibition of ALDH3A1 may also position this compound as a candidate for cancer therapy. By disrupting aldehyde metabolism, it could induce cytotoxic effects selectively in tumor cells while sparing normal cells. Preliminary studies have suggested that compounds with similar structures have shown promise in inhibiting tumor growth in vitro .

Cardiovascular Effects

In vivo studies on related compounds have demonstrated that certain piperidine derivatives can lower blood pressure without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers . This suggests potential cardiovascular benefits from compounds like 1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial properties of synthesized piperidine derivatives.
    • Findings : Several derivatives displayed significant antibacterial activity with low MIC values, indicating their potential as therapeutic agents against resistant bacterial strains .
  • Cancer Cell Line Studies :
    • Objective : Assess the cytotoxic effects on cancer cell lines.
    • Findings : Compounds similar to 1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide showed selective toxicity towards cancer cells, supporting further investigation into their mechanisms .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds containing thiazole and sulfonamide moieties. The structural characteristics of 1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide suggest it may exhibit similar properties.

  • Mechanism of Action : The compound may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. For instance, compounds with similar structures have shown to inhibit key enzymes and receptors that play roles in tumor growth .
  • Case Studies : A study highlighted the synthesis of thiazole derivatives that demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications to the thiazole structure can enhance anticancer activity. The presence of electron-withdrawing groups like fluorine has been associated with increased potency .
CompoundCell LineIC50 (µM)Reference
Compound AA375 (Melanoma)10.5
Compound BMCF-7 (Breast)5.7
1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamideTBDTBDTBD

Antiviral Potential

There is emerging interest in the antiviral applications of thiazole-based compounds. For example, studies have shown that certain thiazole derivatives can inhibit viral replication by targeting viral enzymes . The sulfonamide group may enhance these interactions, potentially providing a pathway for developing antiviral therapies.

Neuroprotective Effects

Thiazole derivatives have also been explored for their neuroprotective effects in models of neurodegenerative diseases. The ability to modulate neuroinflammatory responses suggests potential applications in treating conditions like Alzheimer's disease .

Synthesis and Structure-Activity Relationships

The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors:

  • Formation of Benzo[d]thiazole : Cyclization reactions involving 2-amino-thiophenol are commonly employed.
  • Sulfonamide Attachment : Reaction with sulfonyl chlorides introduces the sulfonamide functionality.
  • Final Modifications : Further modifications can enhance biological activity and selectivity.

Comparison with Similar Compounds

Structural Analogues with Piperidine-Carboxamide Cores

Compound Name / ID Key Structural Features Synthesis Yield (%) Melting Point (°C) Biological Target (if reported) References
Target Compound Piperidine-4-carboxamide, 4-fluorophenylsulfonyl, 2-methylbenzo[d]thiazole N/A N/A N/A
ML380 (8n) Piperidine-4-carboxamide, trifluoromethylbenzyl, indazole-sulfonyl Not reported Not reported M5 PAM (positive allosteric modulator)
Hepatitis C Inhibitor (7gg) Piperidine-4-carboxamide, 4-fluorophenyloxazole, cis-3,5-dimethylpiperidine 63% (general procedure) Not reported HCV entry inhibitors
E570-1483 (ChemDiv) Piperidine-4-carboxamide, 4-fluorobenzyl, acetylindole-sulfonyl Not reported Not reported Screening compound (unspecified)

Key Observations :

  • Sulfonyl Linkages : The 4-fluorophenylsulfonyl group in the target compound is analogous to sulfonamide-containing compounds in (e.g., 6h–6l), which exhibit melting points of 132–230°C and yields of 45–85% .
  • Heterocyclic Moieties: The 2-methylbenzo[d]thiazole group distinguishes the target from ML380 (indazole-sulfonyl) and HCV inhibitor 7gg (oxazole) . Benzothiazoles are known for enhancing pharmacokinetic properties, such as metabolic stability .
  • Fluorinated Substituents : Fluorine atoms improve membrane permeability and binding affinity. For example, 4-(4-fluorophenyl)piperidine derivatives are common intermediates in CNS drug synthesis .

Physicochemical and Pharmacological Insights

  • Solubility : Fluorinated and sulfonylated compounds often exhibit moderate aqueous solubility, while benzothiazole/piperidine hybrids may enhance lipophilicity .
  • Thermal Stability : Melting points for sulfonamide-piperidine hybrids range widely (132–230°C), suggesting the target compound would require tailored crystallization conditions .

Q & A

Q. What synthetic strategies are employed to construct the piperidine-4-carboxamide core in this compound?

The synthesis typically involves multi-step protocols, including condensation reactions between functionalized piperidine derivatives and aromatic sulfonyl/benzothiazole moieties. For example, intermediate piperidine-4-carboxylic acid derivatives are activated via carbodiimide coupling (e.g., EDC/HOBt) to react with 2-methylbenzo[d]thiazol-5-amine. The 4-fluorophenylsulfonyl group is introduced through nucleophilic substitution or Mitsunobu reactions .

Q. How is structural confirmation achieved for intermediates and the final compound?

Structural elucidation relies on:

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and purity.
  • HRMS : High-resolution mass spectrometry for molecular formula validation.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and solid-state packing (e.g., similar thiazole derivatives in were resolved at 296 K with Rfactor=0.040R_{\text{factor}} = 0.040) .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

Use target-specific assays such as:

  • Enzyme inhibition : Fluorescence-based or radiometric assays (e.g., kinase or protease targets).
  • Cellular viability : MTT or ATP-luminescence assays in disease-relevant cell lines.
  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for receptor-ligand interactions .

Advanced Research Questions

Q. How can discrepancies in biological activity between structural analogs be systematically investigated?

Apply 3D-QSAR or molecular docking to correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity. For example, computational models can predict steric/electronic contributions to binding using software like Schrödinger Suite or AutoDock . Experimental validation via alanine scanning mutagenesis or crystallography (e.g., ’s use of X-ray for imidazo-thiazole analogs) resolves conflicting data .

Q. What methodologies optimize solubility and stability for in vivo studies?

  • Salt formation : Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility.
  • Prodrug design : Introduce labile groups (e.g., esters) hydrolyzed in vivo.
  • Accelerated stability testing : Expose the compound to pH 1–10 buffers, elevated temperatures (40–60°C), and UV light to identify degradation pathways via LC-MS .

Q. How are off-target effects minimized during lead optimization?

  • Selectivity profiling : Screen against panels of related enzymes/receptors (e.g., Eurofins CEREP panels).
  • Cryo-EM or co-crystallography : Identify binding site variances between homologous targets.
  • Metabolite identification : Use hepatocyte incubations or microsomal assays to detect reactive intermediates .

Q. What statistical approaches resolve contradictions in dose-response data across studies?

  • Meta-analysis : Pool data from multiple studies using random-effects models.
  • Bootstrap resampling : Assess reproducibility of EC50_{50}/IC50_{50} values.
  • Bayesian hierarchical modeling : Account for inter-study variability in assay conditions .

Methodological Considerations

Key challenges in scaling up the synthesis for preclinical studies:

  • Intermediate purification : Use flash chromatography or recrystallization to remove sulfonate byproducts.
  • Catalyst optimization : Replace homogeneous catalysts (e.g., Pd(PPh3_3)4_4) with heterogeneous alternatives (e.g., Pd/C) for easier recycling.
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression .

Designing a SAR study for fluorophenylsulfonyl analogs:

  • Variation points : Synthesize analogs with substituents at the 2-, 3-, or 4-positions of the phenyl ring.
  • Data collection : Measure logPP, pKaK_a, and permeability (PAMPA) to correlate physicochemical properties with activity.
  • Multivariate analysis : Use PCA or PLS regression to identify dominant structural drivers .

Validating target engagement in complex biological systems:

  • CETSA : Cellular thermal shift assays confirm target binding in lysates.
  • BRET/FRET : Bioluminescence/Förster resonance energy transfer assays for real-time monitoring in live cells.
  • Photoaffinity labeling : Incorporate azide or diazirine tags for pull-down assays and target identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.